An In-depth Technical Guide to the Physicochemical Properties of N-butyl-N-Cbz-glycine
An In-depth Technical Guide to the Physicochemical Properties of N-butyl-N-Cbz-glycine
Introduction: Understanding the Role and Structure of N-butyl-N-Cbz-glycine
N-butyl-N-(benzyloxycarbonyl)glycine, commonly abbreviated as N-butyl-N-Cbz-glycine, is a derivative of the simplest amino acid, glycine. Its structure is characterized by two key modifications to the glycine backbone: the attachment of a butyl group to the nitrogen atom and the presence of a benzyloxycarbonyl (Cbz or Z) protecting group, also on the nitrogen. These modifications bestow upon the molecule specific physicochemical properties that are of significant interest in the fields of peptide synthesis and drug development.
The Cbz group is a classic amine protecting group, crucial in multi-step organic syntheses for preventing the highly reactive amino group from participating in unwanted side reactions.[][2] The N-butyl group, on the other hand, introduces hydrophobicity, which can influence the molecule's solubility, lipophilicity, and interactions with biological targets.[3] N-alkylated amino acids, such as this compound, are important in biological chemistry and are widely investigated for their biocatalytic properties.[4] This guide provides a comprehensive overview of the core physicochemical properties of N-butyl-N-Cbz-glycine, details the experimental methodologies for their determination, and offers insights into their relevance for researchers and drug development professionals.
Chemical Structure:
Physicochemical Property Profile
A summary of the key physicochemical properties of N-butyl-N-Cbz-glycine is presented below. It is important to note that while some data for analogous compounds are experimentally determined, specific experimental values for N-butyl-N-Cbz-glycine are not widely available in published literature. Therefore, some values are predicted based on computational models.
| Property | Value (Predicted/Analog Data) | Significance in Drug Development & Research |
| Molecular Formula | C₁₆H₂₃NO₄ | Defines the elemental composition and is the basis for molecular weight calculation. |
| Molecular Weight | 293.36 g/mol | Crucial for all stoichiometric calculations in synthesis and for analytical techniques like mass spectrometry. |
| Appearance | Expected to be a white to off-white solid.[3][5] | Basic physical characterization and quality control parameter. |
| Melting Point (°C) | Not available (Analog: Cbz-glycine: 118-122 °C)[6][7] | Indicates purity and the strength of intermolecular forces in the crystal lattice. |
| Boiling Point (°C) | Not available (Decomposes before boiling) | High molecular weight and polar functional groups suggest decomposition at elevated temperatures. |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and acetone; low solubility in water.[2][6] | Affects choice of solvents for synthesis, purification, and formulation. Water solubility is a key factor in drug delivery. |
| pKa | ~3-4 (Predicted for the carboxylic acid) | Governs the ionization state of the molecule at different pH values, which impacts solubility, lipophilicity, and biological interactions. |
| logP (Octanol/Water) | ~2-3 (Predicted) | A measure of lipophilicity, which is critical for predicting membrane permeability, absorption, and distribution of a drug candidate. |
Experimental Methodologies for Physicochemical Characterization
The determination of the physicochemical properties of a compound like N-butyl-N-Cbz-glycine relies on a suite of well-established analytical techniques. The following section details the standard protocols for these measurements, providing the causal logic behind the experimental choices.
Workflow for Physicochemical Profiling
Caption: Workflow for the synthesis, purification, and comprehensive physicochemical and spectroscopic characterization of N-butyl-N-Cbz-glycine.
Melting Point Determination
-
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The sharpness of the melting point is a reliable indicator of purity.
-
Protocol:
-
A small, dry sample of N-butyl-N-Cbz-glycine is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
-
Causality: A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to a liquid state.
Solubility Determination
-
Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature. For drug development, solubility in aqueous and organic solvents is critical. The static gravimetric method is a reliable technique for this determination.[8]
-
Protocol (Static Gravimetric Method):
-
An excess amount of N-butyl-N-Cbz-glycine is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed vial.
-
The vials are agitated in a constant temperature bath for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
-
The solvent from the filtered aliquot is evaporated, and the mass of the remaining solid (the dissolved solute) is accurately weighed.
-
The solubility is then calculated based on the mass of the dissolved solute and the volume of the solvent used.
-
-
Causality: This method directly measures the amount of dissolved solute in a saturated solution, providing a quantitative measure of solubility under specific conditions. Repeating this at different temperatures can reveal the thermodynamics of dissolution.[9]
pKa Determination by Potentiometric Titration
-
Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). For N-butyl-N-Cbz-glycine, the carboxylic acid group is the primary ionizable group in the typical pH range. Potentiometric titration measures the change in pH of a solution as a titrant of known concentration is added. The pKa corresponds to the pH at which the acidic form and its conjugate base are present in equal concentrations.[10]
-
Protocol:
-
A known amount of N-butyl-N-Cbz-glycine is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol to ensure solubility).
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the inflection point of the sigmoid curve or as the pH at the half-equivalence point.[11]
-
-
Causality: The titration curve reveals the buffering region of the molecule, where the pH changes minimally with the addition of base. The center of this region, the point of half-neutralization, is where [acid] = [conjugate base], and thus pH = pKa according to the Henderson-Hasselbalch equation.
logP Determination by Shake-Flask Method
-
Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium, typically n-octanol and water. logP is its logarithm and is a measure of lipophilicity. The shake-flask method is the gold standard for its direct measurement.[12][13]
-
Protocol:
-
n-Octanol and a pH 7.4 phosphate buffer are mutually saturated by shaking them together for 24 hours, followed by separation.[14][15]
-
A known amount of N-butyl-N-Cbz-glycine is dissolved in one of the phases (e.g., the aqueous buffer).
-
A known volume of the second phase (n-octanol) is added.
-
The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases and reach equilibrium.
-
The mixture is then centrifuged to ensure complete separation of the two phases.[14]
-
The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The logP is calculated using the formula: logP = log([concentration in octanol] / [concentration in water]).
-
-
Causality: This experiment directly models the partitioning of a molecule between a lipid-like environment (n-octanol) and an aqueous environment. This is a crucial predictor of a drug's ability to cross cell membranes.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of N-butyl-N-Cbz-glycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This technique provides information about the number and types of protons in the molecule and their connectivity. For N-butyl-N-Cbz-glycine, one would expect to see characteristic signals for the aromatic protons of the Cbz group, the methylene protons of the benzyl group and the glycine backbone, and the protons of the N-butyl chain (triplet for the terminal methyl group, and multiplets for the methylene groups).
-
¹³C NMR: This provides information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons (carboxylic acid and carbamate), the aromatic carbons, and the aliphatic carbons of the butyl and glycine moieties.[16]
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
-
Expected Absorptions:
-
~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~3000-2850 cm⁻¹: C-H stretches of the aliphatic butyl group.
-
~1710 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1690 cm⁻¹: C=O stretch of the carbamate (Cbz group).
-
~1600, ~1495 cm⁻¹: C=C stretches of the aromatic ring.
-
~1250 cm⁻¹: C-O stretch of the carbamate and carboxylic acid. The presence of these characteristic peaks would confirm the key functional groups in the molecule.[17][18]
-
Mass Spectrometry (MS)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
-
Expected Results:
-
Molecular Ion Peak: A peak corresponding to the molecular weight of N-butyl-N-Cbz-glycine (293.36) plus a proton [M+H]⁺ or other adducts, depending on the ionization method used (e.g., Electrospray Ionization).
-
Fragmentation: Characteristic fragments would likely include the loss of the benzyl group, the butyl group, and cleavage of the glycine backbone, providing further confirmation of the structure.[19]
-
Conclusion
The physicochemical properties of N-butyl-N-Cbz-glycine, particularly its solubility, pKa, and lipophilicity, are critical determinants of its behavior in both synthetic and biological systems. While specific experimental data for this exact molecule are sparse, its properties can be reliably predicted and determined using the standardized experimental protocols outlined in this guide. The interplay between the hydrophilic glycine backbone, the hydrophobic N-butyl group, and the bulky Cbz protecting group creates a molecule with a unique profile that is valuable for the synthesis of modified peptides and as a scaffold in drug discovery. A thorough understanding and accurate measurement of these properties are fundamental for any researcher or drug development professional working with this and related N-alkylated amino acid derivatives.
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